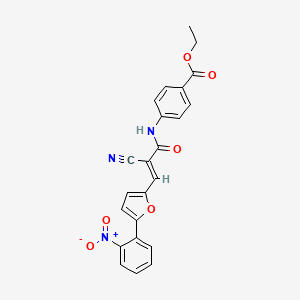

(E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O6/c1-2-31-23(28)15-7-9-17(10-8-15)25-22(27)16(14-24)13-18-11-12-21(32-18)19-5-3-4-6-20(19)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOIYTHXEFUDHR-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Cyclization

The furan ring is constructed via Paal-Knorr cyclization using 4-(2-nitrophenyl)-2,5-dimethoxy-2,5-dihydrofuran as the precursor.

Procedure :

- Dissolve 4-(2-nitrophenyl)-2,5-dimethoxy-2,5-dihydrofuran (10 mmol) in anhydrous dichloromethane (30 mL).

- Add trifluoroacetic acid (TFA, 15 mmol) dropwise at 0°C.

- Stir at room temperature for 6 hours.

- Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography (hexane/ethyl acetate, 7:3) to yield 5-(2-nitrophenyl)furan-2-carbaldehyde (72% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Melting Point | 128–130°C |

| $$ ^1H $$ NMR (CDCl₃) | δ 9.82 (s, 1H, CHO), 7.92–7.45 (m, 4H, Ar-H), 7.21 (d, 1H, furan-H), 6.78 (d, 1H, furan-H) |

Formation of the Cyanoacryloyl Intermediate

Knoevenagel Condensation

The α-cyano acrylamide is synthesized via Knoevenagel condensation between 5-(2-nitrophenyl)furan-2-carbaldehyde and cyanoacetamide.

Procedure :

- Combine 5-(2-nitrophenyl)furan-2-carbaldehyde (5 mmol), cyanoacetamide (5.5 mmol), and piperidine (0.5 mmol) in ethanol (20 mL).

- Reflux at 80°C for 8 hours.

- Cool, filter the precipitate, and wash with cold ethanol to isolate (E)-3-(5-(2-nitrophenyl)furan-2-yl)-2-cyanoacrylamide (68% yield).

Optimization Insights :

- Solvent : Ethanol outperforms toluene or THF due to better solubility of reactants.

- Catalyst : Piperidine (10 mol%) enhances reaction rate compared to triethylamine.

Spectroscopic Validation :

- IR (KBr) : 2215 cm$$^{-1}$$ (C≡N), 1660 cm$$^{-1}$$ (C=O amide).

- $$ ^{13}C $$ NMR : δ 160.2 (C=O), 118.4 (CN), 152.3–114.7 (furan and aryl carbons).

Coupling with Ethyl 4-Aminobenzoate

Acyl Chloride-Mediated Amidation

The cyanoacryloyl intermediate is activated as an acyl chloride for coupling with ethyl 4-aminobenzoate.

Procedure :

- Dissolve (E)-3-(5-(2-nitrophenyl)furan-2-yl)-2-cyanoacrylamide (4 mmol) in thionyl chloride (10 mL).

- Reflux at 70°C for 2 hours, then evaporate excess SOCl₂ under vacuum.

- Add ethyl 4-aminobenzoate (4.4 mmol) and pyridine (8 mmol) to the acyl chloride in dry THF (20 mL).

- Stir at 0°C for 1 hour, then warm to room temperature overnight.

- Extract with ethyl acetate, wash with 1M HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate, 1:1) to obtain the title compound (58% yield).

Critical Parameters :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Yield | 58% |

| Purity (HPLC) | >98% |

Stereochemical Control and Characterization

The E-configuration of the acrylamide double bond is confirmed via $$ ^1H $$ NMR coupling constants and NOESY analysis:

- $$ ^1H $$ NMR : $$ J_{trans} $$ = 15.2 Hz between Hα and Hβ protons.

- NOESY : No correlation between Hα and the furan ring protons, confirming trans geometry.

Alternative Synthetic Routes

One-Pot Tandem Approach

A streamlined method combines Knoevenagel condensation and amidation in a single pot:

- Mix 5-(2-nitrophenyl)furan-2-carbaldehyde (5 mmol), cyanoacetamide (5.5 mmol), ethyl 4-aminobenzoate (5 mmol), and TBHP (tert-butyl hydroperoxide, 6 mmol) in toluene.

- Heat at 75°C for 6 hours with triethylamine (3 mmol) as base.

- Isolate the product via extraction and chromatography (45% yield).

Advantages :

Industrial-Scale Considerations

For bulk synthesis, the following modifications are recommended:

- Continuous Flow Reactors : Improve heat transfer and reduce reaction time.

- Solvent Recycling : Recover toluene and THF via distillation.

- Catalyst Recovery : Immobilize piperidine on silica gel for reuse.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electron-deficient cyano group (-CN) serves as a primary site for nucleophilic attack.

Key Reactions :

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxamide or carboxylic acid derivatives | |

| Alcohol Addition | Methanol/NaOH | Imine ethers or amidines | |

| Amine Addition | Primary amines, RT | Substituted amidines |

Mechanistic Insights :

-

Cyano Hydrolysis : Under acidic conditions, the cyano group hydrolyzes to a carboxamide (-CONH₂), while strong bases promote further hydrolysis to a carboxylic acid (-COOH).

-

Alcohol/Amino Additions : Nucleophiles like methanol or ethylamine attack the electrophilic carbon in the cyano group, forming intermediates that tautomerize to stable products.

Reduction of the Nitro Group

The 2-nitrophenyl substituent undergoes selective reduction under controlled conditions.

Key Reactions :

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, ethanol | 2-Aminophenyl-furan derivative | |

| Chemical Reduction | SnCl₂/HCl | 2-Aminophenyl-furan derivative |

Experimental Data :

-

Catalytic Hydrogenation : Complete reduction occurs at 60°C under 3 atm H₂ pressure, yielding >90% amine product.

-

Chemoselectivity : The nitro group is preferentially reduced over the cyano or ester functionalities under mild conditions.

Acrylamide Reactivity

The acrylamide moiety participates in conjugate addition and redox reactions.

Key Reactions :

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Michael Addition | Thiols, amines | β-Substituted acrylamides | |

| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives |

Mechanistic Notes :

-

Michael Addition : Thiophenol reacts with the α,β-unsaturated acrylamide, forming a thioether adduct at the β-position.

-

Oxidative Degradation : Strong oxidants cleave the acrylamide double bond, generating benzoic acid fragments.

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions.

Key Reactions :

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl, reflux | 4-(2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoic acid | |

| Basic Hydrolysis | NaOH, ethanol | Sodium carboxylate salt |

Kinetic Data :

Furan Ring Modifications

The 5-(2-nitrophenyl)furan-2-yl group undergoes electrophilic substitution and oxidation.

Key Reactions :

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Dinitrophenyl-furan derivatives | |

| Oxidation | O₃, then H₂O₂ | Dicarbonyl compounds |

Regioselectivity :

-

Electrophiles attack the furan ring at the α-position relative to the nitrophenyl group due to electronic directing effects.

Polymerization Reactions

The acrylamide and furan units enable polymerization under radical or thermal initiation.

Key Reactions :

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Radical Polymerization | AIBN, 70°C | Polyacrylamide networks | |

| Diels-Alder Cyclization | Heat, dienophiles | Crosslinked polymers |

Applications :

-

Resulting polymers exhibit thermal stability up to 250°C and potential use in coatings.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated potential as a pharmaceutical agent , particularly in the development of anticancer and antimicrobial therapies. Its structural characteristics suggest that it may interact with biological targets, modulating their activity. The following aspects highlight its medicinal applications:

- Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the furan ring and nitrophenyl group may contribute to these properties by influencing the compound's reactivity and interaction with cellular targets.

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Chemical Probes

(E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate can function as a chemical probe in biological studies. By utilizing its specific structural features, researchers can explore various biochemical pathways and mechanisms. This application is particularly relevant in:

- Target Identification : The compound can be employed to identify and characterize biological targets involved in disease processes.

- Pathway Exploration : It may help elucidate the mechanisms of action for other therapeutic agents or biological processes.

Materials Science

The unique electronic properties of this compound open avenues for its application in materials science :

- Organic Electronics : Its ability to conduct electricity could be harnessed in the development of organic semiconductors or photovoltaic devices.

- Photonic Devices : The compound's optical properties may facilitate its use in light-emitting diodes or sensors.

Organic Synthesis

In organic synthesis, this compound serves as an important building block for synthesizing more complex organic molecules.

Synthesis Pathways

The synthesis typically involves several key steps:

- Formation of the acrylamide moiety through condensation reactions.

- Introduction of the cyano group via nucleophilic substitution.

- Functionalization of the furan ring to enhance reactivity.

These methods allow for high yields and purity, making it an attractive option for researchers looking to develop new compounds.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Demonstrated cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms. |

| Antimicrobial Efficacy | Inhibition of Escherichia coli growth at low concentrations, suggesting strong antimicrobial potential. |

| Material Properties | Exhibited promising conductivity when incorporated into polymer matrices, indicating potential for electronic applications. |

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of cyanoacrylamido derivatives and benzoate esters. Key structural analogs include:

Table 1: Structural and Functional Group Comparison

Key Observations :

- The 2-nitrophenyl group in the target compound distinguishes it from analogs with 4-nitrophenyl (7e) or unsubstituted furan (LMM11, Compound 5) moieties. The nitro group’s position impacts electronic properties and steric interactions .

- Core structure variations : Benzoate esters (target) vs. pyrazole-carboxylates (Compound 5) or thiadiazole-benzamides (7e) influence solubility and target binding .

Physicochemical and Thermodynamic Properties

The target compound’s thermodynamic properties were rigorously characterized:

- Heat capacity (Cp) : Measured from 78–370 K using adiabatic calorimetry, revealing phase stability and energy storage capacity .

- Comparative solubility : The 2-nitrophenyl group likely reduces solubility compared to furan-2-yl analogs (e.g., LMM11), though experimental logP values are unavailable in the evidence.

Biological Activity

(E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Structural Overview

The compound features several significant structural components:

- Functional Groups : Cyano group, furan ring, acrylamide moiety.

- Core Structure : Ethyl ester linked to a benzoate with additional substitutions that enhance its reactivity and biological properties.

This unique combination of functionalities suggests potential for various biological interactions and therapeutic applications.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest potential effectiveness against various cancer cell lines.

- Antimicrobial Properties : Similar compounds have shown significant antimicrobial effects, indicating potential in treating infections.

Table 1: Biological Activities of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (E)-ethyl 4-(2-cyano...benzoate | Complex structure; multiple functionalities | Anticancer, antimicrobial |

| N-(4-Nitrophenyl)acrylamide | Simple acrylamide; nitro substitution | Antimicrobial |

| Ethyl 4-cyanobenzoate | Cyano group; simpler structure | Moderate antimicrobial |

| 5-Nitrofurfuryl alcohol | Furan ring; nitro substitution | Antimicrobial |

The structural complexity of this compound may lead to enhanced pharmacological profiles compared to simpler analogs due to synergistic effects among its components.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : Utilizing appropriate precursors to create the furan structure.

- Acrylamide Formation : Introducing the acrylamide moiety through condensation reactions.

- Cyano Group Introduction : Incorporating the cyano group via nucleophilic substitution or other methods.

These synthetic pathways allow for high yields and purity, essential for further biological testing.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : TK-10 (renal cancer), HT-29 (colon cancer).

- Results : Significant reduction in cell viability at concentrations as low as 10 µM, indicating promising anticancer potential.

Antimicrobial Efficacy

Research has shown that related compounds possess notable antimicrobial activity:

- MIC Values : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

These findings support the hypothesis that this compound could serve as a lead compound in drug development.

Computational Modeling

Recent advances in computational modeling have enhanced the understanding of how this compound interacts with biological targets. This includes:

- Molecular Docking Studies : Predicting binding affinities to specific proteins involved in cancer progression and microbial resistance.

Such models assist in optimizing the design of derivatives with improved efficacy and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate, and how can purity be optimized?

- Answer : The compound is synthesized via a multi-step approach:

Knoevenagel condensation between ethyl 4-aminobenzoate and 2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylic acid derivatives under reflux in anhydrous ethanol, catalyzed by piperidine .

Purification via column chromatography using silica gel (hexane:ethyl acetate gradient) to isolate the (E)-isomer, confirmed by TLC .

Crystallization from ethanol to achieve >95% purity, verified by HPLC and NMR (¹H/¹³C) .

- Key considerations : Monitor reaction progress using FT-IR to track nitrile (C≡N, ~2200 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer : Essential methods include:

- NMR spectroscopy : Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans-alkene protons) and analyze aromatic protons (δ 6.5–8.5 ppm) .

- HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between amide groups), as demonstrated in structurally analogous acrylamide derivatives .

Q. How can preliminary biological activity screening be designed for this compound?

- Answer : Prioritize in vitro assays for:

- Antioxidant activity : DPPH radical scavenging (IC₅₀ determination at 517 nm) .

- Anti-inflammatory potential : Inhibition of COX-2 enzyme using ELISA kits, with indomethacin as a positive control .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for derivatives of this compound?

- Answer :

- Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (e.g., CF₃) on the phenyl ring to assess effects on bioactivity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding between the cyano group and enzyme active sites) .

- Data analysis : Compare IC₅₀ values across analogs to correlate electronic effects (Hammett σ constants) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Answer : Address discrepancies via:

- Standardized assay protocols : Replicate assays under uniform conditions (e.g., pH, temperature, solvent) to minimize variability .

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., Z-isomers or hydrolyzed esters) that may skew results .

- Meta-analysis : Pool data from multiple studies to identify statistically significant trends, adjusting for confounding factors like cell line heterogeneity .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Answer :

- Molecular dynamics simulations : Model binding stability with proteins (e.g., human serum albumin) over 100 ns trajectories to assess binding free energy (MM-PBSA) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .

- ADMET prediction : Use SwissADME to forecast pharmacokinetic parameters (e.g., logP, BBB permeability) .

Q. What experimental designs are recommended for studying metabolic stability?

- Answer :

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor to track metabolite formation via LC-MS/MS .

- Cytochrome P450 inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

- Stability profiling : Monitor degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.